molecular formula C11H12N6O3 B12911922 Adenosine, 3'-cyano-3'-deoxy- CAS No. 121123-91-9

Adenosine, 3'-cyano-3'-deoxy-

Cat. No.: B12911922
CAS No.: 121123-91-9
M. Wt: 276.25 g/mol
InChI Key: PGZCHDSYRDIAPC-HUKYDQBMSA-N
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Description

The compound “(2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-carbonitrile” is a complex organic molecule that features a purine base attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps may include:

    Formation of the Purine Base: This can be achieved through a series of reactions involving the condensation of formamide derivatives.

    Attachment to the Tetrahydrofuran Ring: This step may involve nucleophilic substitution reactions where the purine base is attached to a pre-formed tetrahydrofuran ring.

    Introduction of Functional Groups: The hydroxyl and amino groups are introduced through selective oxidation and reduction reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Aldehydes, ketones.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific application and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A nucleoside with a similar purine base.

    Guanosine: Another nucleoside with a purine base.

    Cytidine: A nucleoside with a pyrimidine base.

Uniqueness

The uniqueness of “(2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-carbonitrile” lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

121123-91-9

Molecular Formula

C11H12N6O3

Molecular Weight

276.25 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolane-3-carbonitrile

InChI

InChI=1S/C11H12N6O3/c12-1-5-6(2-18)20-11(8(5)19)17-4-16-7-9(13)14-3-15-10(7)17/h3-6,8,11,18-19H,2H2,(H2,13,14,15)/t5-,6-,8-,11-/m1/s1

InChI Key

PGZCHDSYRDIAPC-HUKYDQBMSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)C#N)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)C#N)O)N

Origin of Product

United States

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